Cas no 1003014-99-0 (tert-butyl N-2-(3-amino-1H-pyrazol-1-yl)ethylcarbamate)

tert-butyl N-2-(3-amino-1H-pyrazol-1-yl)ethylcarbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl N-2-(3-amino-1H-pyrazol-1-yl)ethylcarbamate
- SCHEMBL2661800
- 1003014-99-0
- tert-butyl N-[2-(3-amino-1H-pyrazol-1-yl)ethyl]carbamate
- tert-butyl 2-(3-amino-1H-pyrazol-1-yl)ethylcarbamate
- YIFDQSMPCFKMPV-UHFFFAOYSA-N
- EN300-11957264
-
- Inchi: 1S/C10H18N4O2/c1-10(2,3)16-9(15)12-5-7-14-6-4-8(11)13-14/h4,6H,5,7H2,1-3H3,(H2,11,13)(H,12,15)
- InChI Key: YIFDQSMPCFKMPV-UHFFFAOYSA-N
- SMILES: O(C(NCCN1C=CC(N)=N1)=O)C(C)(C)C
Computed Properties
- Exact Mass: 226.14297583g/mol
- Monoisotopic Mass: 226.14297583g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 82.2Ų
tert-butyl N-2-(3-amino-1H-pyrazol-1-yl)ethylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-11957264-0.05g |
tert-butyl N-[2-(3-amino-1H-pyrazol-1-yl)ethyl]carbamate |
1003014-99-0 | 0.05g |
$912.0 | 2023-06-08 | ||
Enamine | EN300-11957264-10.0g |
tert-butyl N-[2-(3-amino-1H-pyrazol-1-yl)ethyl]carbamate |
1003014-99-0 | 10g |
$4667.0 | 2023-06-08 | ||
Enamine | EN300-11957264-2.5g |
tert-butyl N-[2-(3-amino-1H-pyrazol-1-yl)ethyl]carbamate |
1003014-99-0 | 2.5g |
$2127.0 | 2023-06-08 | ||
Enamine | EN300-11957264-250mg |
tert-butyl N-[2-(3-amino-1H-pyrazol-1-yl)ethyl]carbamate |
1003014-99-0 | 250mg |
$999.0 | 2023-10-03 | ||
Enamine | EN300-11957264-50mg |
tert-butyl N-[2-(3-amino-1H-pyrazol-1-yl)ethyl]carbamate |
1003014-99-0 | 50mg |
$912.0 | 2023-10-03 | ||
Enamine | EN300-11957264-2500mg |
tert-butyl N-[2-(3-amino-1H-pyrazol-1-yl)ethyl]carbamate |
1003014-99-0 | 2500mg |
$2127.0 | 2023-10-03 | ||
Enamine | EN300-11957264-100mg |
tert-butyl N-[2-(3-amino-1H-pyrazol-1-yl)ethyl]carbamate |
1003014-99-0 | 100mg |
$956.0 | 2023-10-03 | ||
Enamine | EN300-11957264-10000mg |
tert-butyl N-[2-(3-amino-1H-pyrazol-1-yl)ethyl]carbamate |
1003014-99-0 | 10000mg |
$4667.0 | 2023-10-03 | ||
Enamine | EN300-11957264-1000mg |
tert-butyl N-[2-(3-amino-1H-pyrazol-1-yl)ethyl]carbamate |
1003014-99-0 | 1000mg |
$1086.0 | 2023-10-03 | ||
Enamine | EN300-11957264-0.5g |
tert-butyl N-[2-(3-amino-1H-pyrazol-1-yl)ethyl]carbamate |
1003014-99-0 | 0.5g |
$1043.0 | 2023-06-08 |
tert-butyl N-2-(3-amino-1H-pyrazol-1-yl)ethylcarbamate Related Literature
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
Additional information on tert-butyl N-2-(3-amino-1H-pyrazol-1-yl)ethylcarbamate
Research Brief on tert-butyl N-2-(3-amino-1H-pyrazol-1-yl)ethylcarbamate (CAS: 1003014-99-0)
The compound tert-butyl N-2-(3-amino-1H-pyrazol-1-yl)ethylcarbamate (CAS: 1003014-99-0) has garnered significant attention in recent chemical and biomedical research due to its versatile applications in drug discovery and development. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
Recent studies highlight the role of tert-butyl N-2-(3-amino-1H-pyrazol-1-yl)ethylcarbamate as a key intermediate in the synthesis of novel heterocyclic compounds. Its structural features, including the pyrazole ring and carbamate group, make it a valuable scaffold for designing inhibitors targeting various enzymes and receptors. For instance, a 2023 study demonstrated its utility in developing kinase inhibitors with potential anti-cancer properties.
In terms of synthesis, advancements have been made in optimizing the yield and purity of this compound. A 2024 publication in the Journal of Medicinal Chemistry reported a novel, high-yield synthetic route using microwave-assisted techniques, reducing reaction times from hours to minutes while maintaining excellent enantiomeric purity (>99%). This methodological improvement is critical for scaling up production in pharmaceutical settings.
Biological evaluations of derivatives containing this moiety have shown promising results across multiple therapeutic areas. Research published in Bioorganic & Medicinal Chemistry Letters (2024) identified several analogs exhibiting potent activity against inflammatory markers, with IC50 values in the low micromolar range. These findings suggest potential applications in treating autoimmune disorders.
The compound's mechanism of action appears to involve selective modulation of cellular signaling pathways. Proteomic studies indicate that it can influence the phosphorylation states of key proteins in the MAPK pathway, providing a plausible explanation for its observed biological effects. This mechanistic insight is driving further structure-activity relationship studies to optimize therapeutic potential.
From a safety perspective, preliminary toxicological assessments in animal models have shown favorable profiles for this class of compounds, with no significant organ toxicity observed at therapeutic doses. However, researchers emphasize the need for more comprehensive ADME studies to fully characterize its pharmacokinetic properties.
Looking forward, the unique chemical properties of tert-butyl N-2-(3-amino-1H-pyrazol-1-yl)ethylcarbamate position it as a promising candidate for further drug development. Current research efforts are exploring its incorporation into PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degradation platforms, potentially opening new avenues for treating previously undruggable targets.
This brief underscores the compound's growing importance in medicinal chemistry. As research continues to elucidate its full potential, tert-butyl N-2-(3-amino-1H-pyrazol-1-yl)ethylcarbamate may emerge as a cornerstone structure for developing next-generation therapeutics across multiple disease areas.
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